4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride

CAS No.: 1220020-08-5

Cat. No.: VC2687917

Molecular Formula: C13H19ClINO

Molecular Weight: 367.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220020-08-5 |

|---|---|

| Molecular Formula | C13H19ClINO |

| Molecular Weight | 367.65 g/mol |

| IUPAC Name | 4-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H18INO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H |

| Standard InChI Key | GRMCVEQDGHZPAI-UHFFFAOYSA-N |

| SMILES | C1CNCCC1COCC2=CC=C(C=C2)I.Cl |

| Canonical SMILES | C1CNCCC1COCC2=CC=C(C=C2)I.Cl |

Introduction

Chemical Properties and Structure

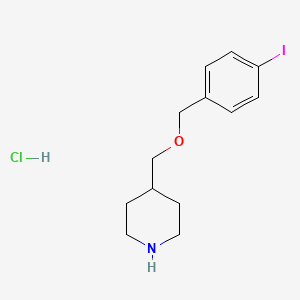

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride is characterized by its molecular formula C₁₃H₁₉ClINO and a molecular weight of 367.65 g/mol. The compound features a central piperidine ring with a methylenoxy linker (-CH₂-O-) connecting to a 4-iodobenzyl group. The nitrogen atom of the piperidine exists as a hydrochloride salt, which enhances the compound's stability and solubility in polar solvents. The presence of the iodine atom on the benzyl ring represents a key structural feature that contributes significantly to both the physical properties and chemical reactivity of the molecule.

The compound's IUPAC name is 4-[(4-iodophenyl)methoxymethyl]piperidine hydrochloride, and it is registered under CAS number 1220020-08-5. The spatial arrangement of the molecule creates specific stereochemical properties that influence its biological activity and binding affinity to potential molecular targets. The piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated heterocycles. This conformation positions the substituents in specific orientations that can be critical for molecular recognition events in biological systems.

The presence of the halogen (iodine) atom introduces distinctive electronic properties to the compound. Iodine, being a large and polarizable atom, creates an area of positive electrostatic potential known as a σ-hole, which can participate in halogen bonding interactions with nucleophilic sites in biological targets. This property can potentially enhance the compound's ability to form specific interactions with protein binding pockets, thereby influencing its biological activity profile. Additionally, the iodine atom serves as a valuable site for potential further derivatization through various synthetic transformations, including metal-catalyzed coupling reactions.

Physical and Chemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉ClINO | |

| Molecular Weight | 367.65 g/mol | |

| CAS Number | 1220020-08-5 | |

| Physical State | Crystalline solid | |

| Solubility | Soluble in polar organic solvents | Inferred from structure |

| Classification | Piperidine derivative, Benzyl ether | |

| Functional Groups | Piperidine, Ether, Aryl halide |

Synthesis Methods

The synthesis of 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride typically involves a series of carefully controlled chemical transformations, with nucleophilic substitution reactions serving as a key step in the synthetic pathway. Industrial-scale production often employs continuous flow reactors to enhance efficiency and maintain consistent product quality. The synthetic route generally begins with appropriate piperidine and benzyl precursors that undergo coupling reactions under specific conditions to form the desired ether linkage.

One potential synthetic approach involves the preparation of a 4-hydroxymethylpiperidine derivative that serves as a key intermediate. This intermediate can be protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions involving the piperidine nitrogen . The protected piperidine derivative is then converted to an activated species, such as a tosylate or mesylate, through condensation with the corresponding sulfonyl chloride . This activation enables nucleophilic substitution with a phenol derivative in the presence of a base such as cesium carbonate, yielding the desired aromatic ether . Following deprotection under acidic conditions, the free amine is obtained, which can then be converted to the hydrochloride salt through treatment with hydrogen chloride.

An alternative synthetic approach may involve the Mitsunobu coupling of 4-hydroxymethylpiperidine with 4-iodobenzyl alcohol in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine . This reaction proceeds through activation of the alcohol functionality, facilitating nucleophilic attack and subsequent formation of the ether linkage. The resulting secondary amine can then be converted to the hydrochloride salt through treatment with an appropriate acid, such as hydrogen chloride in diethyl ether or dioxane.

The synthesis of 4-substituted piperidines can also be achieved through various other methods, including the selective reduction of pyridine derivatives. For example, 4-methylpyridine can be functionalized at the methyl group through olefination, acylation, or alkylation, followed by catalytic hydrogenation or chemical reduction to yield the corresponding piperidine derivative3. These approaches offer versatility in the preparation of structurally diverse piperidine compounds with specific substitution patterns.

Synthesis Scheme

The general synthetic route for 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride can be outlined as follows:

-

Protection of 4-hydroxymethylpiperidine with Boc anhydride to form N-Boc-4-hydroxymethylpiperidine

-

Activation of the alcohol functionality through tosylation or mesylation

-

Nucleophilic substitution with 4-iodobenzyl alcohol to form the ether linkage

-

Deprotection of the Boc group under acidic conditions

-

Formation of the hydrochloride salt through treatment with HCl

This synthetic approach allows for the efficient preparation of the target compound with high purity and yield. The modular nature of the synthesis permits structural modifications at various positions, enabling the preparation of analogues for structure-activity relationship studies.

Biological Applications

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride has demonstrated significant value in biological studies, particularly in drug discovery contexts. The compound may function as an inhibitor by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This interaction typically involves conformational changes in the target proteins that lead to altered biological responses, making the compound a valuable tool for investigating various physiological and pathological processes.

The piperidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The presence of the piperidine ring in 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride provides a three-dimensional framework that can interact with specific binding pockets in biological targets. The 4-iodobenzyl group may engage in additional interactions, such as π-stacking with aromatic residues and halogen bonding with electron-rich atoms in target proteins. These interactions collectively contribute to the compound's binding affinity and selectivity for particular molecular targets.

In enzyme inhibition studies, 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride may act as a competitive, non-competitive, or uncompetitive inhibitor, depending on its binding mode relative to the enzyme's active site and substrate. The compound's mechanism of action typically involves reversible binding to specific residues within the target enzyme, leading to altered catalytic activity. This inhibitory effect can be leveraged to study enzyme function, elucidate biochemical pathways, and potentially develop therapeutic agents for conditions associated with aberrant enzyme activity.

The compound also shows potential applications in receptor binding assays, where it may act as an agonist, antagonist, or allosteric modulator. By binding to specific receptors, 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride can influence downstream signaling pathways and cellular responses. This property makes it a valuable tool for investigating receptor-mediated processes and developing compounds with specific pharmacological profiles. Additionally, the presence of the iodine atom offers opportunities for radiolabeling, enabling the use of the compound in radioligand binding assays and imaging studies.

Structure-Activity Relationships

The development of 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride exists within the broader context of piperidine derivative research, where structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of biological activity. Piperidine derivatives have been extensively studied for their potential as inhibitors of various biological targets, with systematic modifications to their structure yielding compounds with improved potency and drug disposition properties .

The central piperidine ring serves as a versatile scaffold that can be modified to optimize biological activity. Studies have explored the impact of replacing 4-methylenepiperidine with various heterocyclic moieties, demonstrating the importance of this structural element in determining the compound's pharmacological profile . The piperidine ring provides a specific spatial arrangement of substituents that can be critical for molecular recognition and binding to target proteins. Additionally, the ring's conformational flexibility allows it to adapt to the structural requirements of different binding pockets, potentially enhancing its versatility as a pharmacophore.

Research Findings

Recent studies have highlighted the importance of piperidine derivatives in drug development, particularly in improving potency and drug disposition. Modifications to piperidine scaffolds have led to compounds with enhanced inhibitory activities against certain pathogens, accompanied by low cytotoxicity . These findings suggest potential applications for 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride in therapeutic areas where targeted inhibition of specific molecular pathways is desired.

Research on related compounds has provided valuable insights into the structural features that influence activity and selectivity. For example, studies on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) led to the identification of optimized compounds with superior inhibitory activities against non-replicating Mycobacterium tuberculosis, accompanied by low cytotoxicity . These findings highlight the potential of piperidine-based compounds as therapeutic agents for challenging infectious diseases.

The synthesis and characterization of piperidine derivatives have been extensively documented, with numerous methods developed for their preparation. For instance, diversity-oriented synthesis has been employed to prepare libraries of structurally diverse piperidine compounds through a five-step procedure involving protection, activation, nucleophilic substitution, deprotection, and functionalization steps . These synthetic approaches enable the systematic exploration of structure-activity relationships and the identification of compounds with optimized properties.

The influence of lipophilicity on drug-like properties has been a significant focus in piperidine derivative research. Highly lipophilic compounds typically suffer from poor solubility, low absorption, and high metabolism, limiting their potential as therapeutic agents . Consequently, structural modifications aimed at reducing lipophilicity while maintaining or enhancing biological activity have been explored. These efforts have led to the development of compounds with improved drug disposition properties, offering potential advantages in terms of bioavailability and pharmacokinetic behavior.

Comparative Analysis with Related Compounds

Industrial and Research Applications

4-Iodobenzyl 4-piperidinylmethyl ether hydrochloride serves as a valuable building block in organic synthesis, contributing to the development of complex molecules with diverse applications. The compound's unique structural features, particularly the iodine-substituted benzyl group and the piperidine ring, provide opportunities for selective functionalization and structural elaboration. These properties make it an attractive starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

In pharmaceutical research, the compound may serve as a lead structure for medicinal chemistry programs aimed at developing novel therapeutic agents. Structure-activity relationship studies can build upon the basic scaffold of 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride, introducing modifications to optimize potency, selectivity, and drug-like properties. The piperidine ring, in particular, represents a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates for various therapeutic indications.

The synthesis of 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride has been optimized for industrial-scale production, with continuous flow reactors employed to enhance efficiency and product quality consistency. This approach allows for the controlled and reproducible preparation of the compound with high purity and yield, facilitating its use in various applications. The scalability of the synthesis process represents an important consideration for the compound's commercial viability and potential applications in industrial settings.

Beyond its direct applications, research involving 4-iodobenzyl 4-piperidinylmethyl ether hydrochloride contributes to the broader field of heterocyclic chemistry, particularly the chemistry of piperidine derivatives. Insights gained from studying this compound's properties, reactivity, and biological activities enhance our understanding of structure-function relationships in nitrogen-containing heterocycles. This knowledge can inform the design and development of new compounds with improved properties for specific applications in medicine, agriculture, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume